Brassinin

Immuno-Oncology IDO Inhibition Cancer Immunotherapy

Brassinin (BSN), a methyl dithiocarbamate indole phytoalexin, is the validated biosynthetic precursor to >30 downstream phytoalexins and a specific IDO inhibitor (Ki=28 μM) with confirmed in vivo bioavailability. Unlike camalexin or cyclobrassinin—which carry distinct, non-interchangeable target profiles—brassinin provides a defined scaffold for synthesizing IDO inhibitors up to 3x more potent than 1-methyl-tryptophan. It serves as the essential low-potency baseline control (IC50>100 μM) for quantifying analog efficacy and as a selective agent in NPC models, inducing ROS-dependent apoptosis at 30 μM while sparing normal cells.

Molecular Formula C11H12N2S2
Molecular Weight 236.4 g/mol
CAS No. 105748-59-2
Cat. No. B1667508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrassinin
CAS105748-59-2
SynonymsBrassinine;  CCG-208623;  CCG208623;  CCG 208623;  HE-005916;  HE005916;  HE 005916;  HE-292778;  HE292778;  HE292778
Molecular FormulaC11H12N2S2
Molecular Weight236.4 g/mol
Structural Identifiers
SMILESCSC(=S)NCC1=CNC2=CC=CC=C21
InChIInChI=1S/C11H12N2S2/c1-15-11(14)13-7-8-6-12-10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3,(H,13,14)
InChIKeyQYKQWFZDEDFELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Brassinin (CAS 105748-59-2): Indole Phytoalexin Procurement for Preclinical Oncology and Plant Defense Research


Brassinin (BSN), identified by CAS 105748-59-2, is a methyl dithiocarbamate-containing indole phytoalexin naturally produced by cruciferous vegetables [1]. This sulfur-rich secondary metabolite exhibits antifungal properties as a plant defense agent and has been extensively investigated as a chemopreventive and chemotherapeutic agent in human cancer research [2]. As a structural scaffold, brassinin serves as the biosynthetic precursor to over 30 downstream indole phytoalexins, making it a critical starting material for the synthesis of more complex derivatives and for mechanistic studies in plant immunity and oncology [3].

Why Indole Phytoalexin Analogs Cannot Substitute for Brassinin: A Case for Informed Sourcing


Brassinin's value lies not in its potency as a standalone agent—where its in vitro antiproliferative effects are often weak (IC50 > 100 μM) [1]—but in its validated role as a specific inhibitor of indoleamine 2,3-dioxygenase (IDO) with demonstrated in vivo bioavailability [2] and as a fundamental biosynthetic precursor for generating more potent derivatives [3]. Indiscriminate substitution with related phytoalexins or synthetic analogs (e.g., camalexin, cyclobrassinin, or 1-methoxybrassinin) is therefore inadvisable; each possesses distinct and non-interchangeable target profiles, potencies, and metabolic fates [4]. Procuring unvalidated alternatives risks introducing compounds with different mechanisms (e.g., microtubule disruption instead of IDO inhibition) or unknown metabolic liabilities, undermining experimental reproducibility in both plant-pathogen interaction models and preclinical oncology studies.

Brassinin Quantitative Evidence Guide: Direct Comparator Data for Scientific Decision-Making


In Vivo IDO Inhibition and Immune-Mediated Antitumor Efficacy vs. 1-Methyl-Tryptophan

Brassinin serves as the structural basis for a class of IDO inhibitors with demonstrated in vivo efficacy. Unlike the commonly used IDO inhibitor 1-methyl-tryptophan, brassinin derivatives have been shown to suppress aggressive melanoma growth in a T-cell-dependent manner [1]. A key structure-activity relationship (SAR) study revealed that replacing the S-methyl group of brassinin with large aromatic groups yields inhibitors that are approximately three times more potent in vitro than 1-methyl-tryptophan [2].

Immuno-Oncology IDO Inhibition Cancer Immunotherapy

Baseline Antiproliferative Activity in Colorectal Cancer Models vs. Homobrassinin

In a direct comparative study of seven brassinin derivatives in human colorectal Caco2 cells, the parent compound brassinin exhibited minimal antiproliferative activity (IC50 > 100 μM), while its derivative homobrassinin demonstrated significantly enhanced potency with an IC50 of 8.0 μM [1]. This stark difference establishes brassinin as a weak starting point, validating its primary utility as a scaffold for synthetic optimization rather than as a potent therapeutic agent itself.

Colorectal Cancer Antiproliferative Activity Lead Optimization

Selectivity for Cancer vs. Normal Cells in Nasopharyngeal Carcinoma Model

Brassinin demonstrates a favorable selectivity profile in nasopharyngeal cancer research. Treatment of C666-1 cancer cells with 30 μM brassinin resulted in significant cytotoxicity, whereas the identical concentration did not disturb the viability of normal Vero (kidney epithelial) cells . This contrasts with other phytoalexins like camalexin, which generally exhibits higher but less selective cytotoxicity in similar comparative studies [1].

Nasopharyngeal Carcinoma Selective Cytotoxicity Redox Modulation

Biosynthetic Role as Foundational Scaffold vs. Cyclobrassinin and Brassilexin

Brassinin is not merely another phytoalexin; it is the core biosynthetic intermediate from which over 30 downstream indole phytoalexins are derived [1]. Feeding studies with tetradeuterated brassinin have directly confirmed its incorporation into cyclobrassinin and brassilexin in Brassica species [2]. Furthermore, in plant-pathogen interactions, the rate of detoxification by the blackleg fungus (Leptosphaeria maculans) is faster for brassinin than for indole-3-acetonitrile, a related defense compound, highlighting its dynamic role in the plant's immediate defense response [3].

Phytoalexin Biosynthesis Plant Metabolism Fungal Detoxification

Brassinin (CAS 105748-59-2): Recommended Research Applications Based on Verified Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies in IDO-Targeted Immunotherapy

Leverage brassinin as a validated starting point for synthesizing novel indoleamine 2,3-dioxygenase (IDO) inhibitors. As demonstrated by Gaspari et al., strategic modifications of the brassinin scaffold, particularly at the S-methyl group, can yield derivatives with in vitro potency up to 3x greater than 1-methyl-tryptophan and have shown in vivo antitumor activity reliant on T-cell immunity [1]. This application is ideal for medicinal chemistry groups developing next-generation cancer immunotherapies, as brassinin provides a well-defined, natural product-based lead structure distinct from other phytoalexins.

Essential Negative Control and Reference Standard for Cytotoxicity Assays

Employ brassinin as a reliable, low-potency control in experiments evaluating more active indole phytoalexin derivatives. With a consistently weak antiproliferative effect (IC50 > 100 μM in Caco2 colorectal cancer cells), brassinin provides a crucial baseline against which the enhanced activity of analogs like homobrassinin (IC50 = 8.0 μM) can be rigorously quantified [2]. This is essential for accurate data normalization and for validating the efficacy of novel compounds in the same chemical class, ensuring experimental reproducibility and sound scientific conclusions.

Investigating Selective Cytotoxicity and Redox Mechanisms in Head and Neck Cancers

Utilize brassinin as a selective agent in nasopharyngeal carcinoma (NPC) models. It has been shown to effectively inhibit proliferation and induce ROS-dependent apoptosis in C666-1 cancer cells at a concentration (30 μM) that spares normal Vero cells . This specific activity profile makes brassinin a valuable tool compound for probing the molecular pathways of selective cytotoxicity and oxidative stress in NPC and related malignancies, offering a clearer signal-to-noise ratio than more broadly cytotoxic alternatives like camalexin.

Core Intermediate for Phytoalexin Biosynthesis and Fungal Detoxification Studies

Procure brassinin as the indispensable substrate for dissecting the biosynthetic pathways of cruciferous plant defenses. Feeding experiments confirm it is a direct precursor to key phytoalexins like cyclobrassinin and brassilexin [3]. Furthermore, its differential metabolism by fungal pathogens—being detoxified more rapidly than indole-3-acetonitrile by blackleg fungus—makes it the preferred compound for studying plant-pathogen co-evolution, fungal virulence strategies, and the development of novel antifungal agents targeting detoxification enzymes [4].

Technical Documentation Hub

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